Menaquinone-13, commonly referred to as vitamin K2, is a member of the menaquinone family, which plays a crucial role in human health. Menaquinones are characterized by their multiisoprene units attached to the naphthoquinone structure and are known for their involvement in various biological processes, including bone metabolism and cardiovascular health. Recent studies have expanded our understanding of menaquinone-13's impact on health and its potential applications in medicine and other fields.
Menaquinone-13's role in promoting bone formation and inhibiting bone resorption makes it a promising agent for the prevention and treatment of osteoporosis, particularly in the elderly population. Its ability to enhance bone quality and prevent age-related bone deterioration has been supported by in vitro studies using rat femoral tissues2.
The supplementation of menaquinone-13 has been associated with improved vitamin K status and a decrease in uncarboxylated MGP levels, which may serve as a non-invasive marker of vitamin K status and cardiovascular health. Although the study did not find changes in other cardiovascular risk factors, the reduction in dp-ucMGP concentrations suggests a potential benefit for cardiovascular health1.
Given its exclusivity to bacteria, menaquinone-13 is also being explored as a target for the development of new antibacterial agents. The biosynthesis of menaquinone is critical for energy generation in bacteria, making it a potential target for antimicrobial drugs without affecting human cells5.
Menaquinone-13 has been investigated for its effects on allergic reactions, particularly in the context of bronchial asthma. It has been shown to inhibit the degranulation of mast cells, which are involved in allergic responses, without affecting the formation of reagin-like antibodies. This suggests a potential therapeutic role for menaquinone-13 in managing asthma and allergies7.
Research has also uncovered alternative biosynthetic pathways for menaquinone in microorganisms, which could serve as attractive targets for drug discovery, especially against pathogenic strains such as Helicobacter pylori and Campylobacter jejuni. These alternative pathways, absent in humans and certain beneficial intestinal bacteria, offer a pathway for selective toxicity towards pathogens6 8.
Menaquinone 13 is classified as a vitamin K compound, specifically a type of menaquinone, which is an isoprenoid molecule. It is synthesized by certain bacteria and is crucial for electron transport and ATP generation in various microorganisms. Unlike humans, who obtain menaquinones through dietary sources (primarily from fermented foods), bacteria synthesize them de novo through specific biosynthetic pathways. Menaquinone 13 differs from other forms of vitamin K by its longer side chain, which contributes to its unique biological functions and properties .
The synthesis of menaquinone 13 can occur through both natural biosynthetic pathways and synthetic methods. The natural biosynthesis involves several enzymatic steps starting from chorismate derived from the shikimate pathway. Key enzymes in the pathway include MenF (isochorismate synthase), MenD (thiamin-dependent enzyme), and MenA (which catalyzes the prenylation step) among others .
Various synthetic strategies have been developed for the preparation of menaquinones. Common methods include:
Recent advancements have also explored using cyclodextrins as ligases to enhance yields and selectivities in synthetic routes .
Menaquinone 13 features a complex molecular structure characterized by a naphthoquinone core with a long isoprenoid side chain. The molecular formula is typically represented as C_{45}H_{62}O_2. The structure includes:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly used to analyze and confirm the structure of menaquinone derivatives .
Menaquinone 13 participates in various chemical reactions that are crucial for its biological activity:
The mechanism of action for menaquinone 13 primarily involves its role in electron transport within bacterial cells. It acts as a cofactor for various enzymes involved in redox reactions:
The absence of this pathway in human cells makes menaquinone an attractive target for antimicrobial agents aimed at inhibiting bacterial growth by disrupting their energy metabolism .
Menaquinone 13 exhibits several notable physical and chemical properties:
Analytical techniques such as HPLC (High-Performance Liquid Chromatography) are often employed to assess purity and concentration .
Menaquinone 13 has several scientific applications:
Menaquinone-13 (MK-13) is a long-chain polyisoprenoid naphthoquinone with the chemical formula C76H112O2 and a molecular weight of 1057.7 Da [3] [6]. Its structure comprises a 2-methyl-1,4-naphthoquinone nucleus (menadione core) linked to a 13-isoprene-unit side chain. The side chain adopts an all-trans configuration, confirmed by its IUPAC name: 2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyl-2,6,10,14,18,22,26,30,34,38,42,46,50-dopentacontatridecaenyl]-1,4-naphthalenedione [3] [10]. This extended hydrophobic chain significantly influences MK-13's lipid solubility and biological behavior, limiting its absorption compared to shorter-chain menaquinones like MK-4 or MK-7 [4] [9].
Table 1: Key Chemical Identifiers of MK-13
Property | Value |
---|---|
CAS Registry Number | 27123-36-0 |
Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
InChI Key | PZCKKEDSUIYKTM-HWRCDASFSA-N |
Exact Mass | 1056.87000 |
Menaquinones are subclassified based on isoprenoid side chain length, denoted as MK-n, where n represents the number of isoprene units. MK-13 belongs to the long-chain menaquinones (MK-8 to MK-13), contrasting with:
Biological Sources:MK-13 is primarily synthesized by anaerobic gut bacteria (e.g., Bacteroides spp.) and certain Gram-positive bacteria [4] [9]. Unlike MK-4 (derived from dietary vitamin K1 conversion in animals) or MK-7 (from bacterial fermentation in foods like natto), MK-13 is not efficiently absorbed in the human colon. Consequently, it contributes minimally to systemic vitamin K status [4] [9].
Functional Implications:
Table 2: Classification of Menaquinones by Side Chain Length
Chain Length | Isoprene Units (n) | Representative Forms | Primary Sources |
---|---|---|---|
Short-chain | 4 | MK-4 | Animal tissues (synthesized from K1) |
Mid-chain | 6–8 | MK-7, MK-8 | Fermented foods (natto, cheese) |
Long-chain | 9–13 | MK-9, MK-13 | Gut bacteria, some pathogens |
The discovery of vitamin K traces to Henrik Dam in 1929, who identified an anti-hemorrhagic factor in chicks fed fat-free diets, naming it "Koagulationsvitamin" (vitamin K) [2] [8]. Edward Doisy later isolated vitamin K from alfalfa (phylloquinone, K1) and putrefied fish meal (menaquinone, K2), earning them the 1943 Nobel Prize in Physiology or Medicine [2] [8].
1980s: MK-13 was characterized in anaerobic bacteria, though research remains limited compared to clinically relevant forms like MK-4 and MK-7 [5] [9].
Evolution of Biochemical Understanding:Early isotopic tracer studies (e.g., [14C]-shikimate in E. coli) confirmed the shikimate pathway’s role in menaquinone biosynthesis [5]. The menaquinone pathway diverges from vitamin K1 biosynthesis at isochorismate, involving enzymes like MenA (prenyltransferase) that attach side chains of specific lengths [5] [9]. MK-13 biosynthesis requires iterative prenylation by MenA to add 13 isoprene units—a process conserved in bacteria but absent in mammals [5] [8].
Table 3: Key Historical Events in Vitamin K and MK-13 Research
Year | Event | Significance |
---|---|---|
1929 | Henrik Dam identifies anti-hemorrhagic factor "vitamin K" | Links vitamin K to blood coagulation |
1939 | Edward Doisy isolates bacterial menaquinone (K2) | Discovers structural diversity in vitamin K forms |
1943 | Dam and Doisy awarded Nobel Prize | Recognizes foundational work on vitamin K |
1964 | Cox and Gibson demonstrate shikimate incorporation into MK in E. coli | Elucidates biosynthetic origin of menaquinone nucleus |
1980s | Characterization of MK-13 in anaerobic bacteria | Expands knowledge of long-chain menaquinone diversity |
Comprehensive List of Compound Names
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: